Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Description
Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzo[de]isoquinoline-1,3-dione moiety via a propyl linker, and a sulfanylacetate ester group. The benzo[de]isoquinolin-dione component contributes to its planar aromatic structure, which may enhance π-π stacking interactions in biological or material science applications.
Properties
IUPAC Name |
ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-2-35-23(32)17-36-27-29-28-22(31(27)19-11-4-3-5-12-19)15-8-16-30-25(33)20-13-6-9-18-10-7-14-21(24(18)20)26(30)34/h3-7,9-14H,2,8,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIXGERSFOTNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic compound with a molecular formula of C27H24N4O4S and a molecular weight of approximately 500.57 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole ring and a dioxobenzoisoquinoline moiety, which are known for their significant biological activities. The presence of the sulfanyl group is also noteworthy as it can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H24N4O4S |
| Molecular Weight | 500.57 g/mol |
| CAS Number | 325476-16-2 |
Anti-Cancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant inhibition of cell proliferation in human breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were reported to be around 15 µM for MCF7 and 20 µM for A549 cells, indicating potent anti-cancer activity .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs .
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Experimental Findings : In an experimental model using RAW264.7 macrophages, treatment with this compound resulted in a dose-dependent reduction in TNF-alpha production with an EC50 value of approximately 10 µM .
Study on Breast Cancer Cells
A specific case study involved administering varying concentrations of this compound to MCF7 cells over 48 hours. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
| 20 | 30 |
These findings suggest that higher concentrations correlate with increased cytotoxicity .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate demonstrate significant anticancer activity. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds possess high levels of antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI50) values reported were approximately 15.72 μM, indicating potent cytotoxic effects against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, which could be beneficial in developing new antimicrobial agents. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Drug Development
This compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. The compound's ability to target specific biological pathways makes it a candidate for further optimization in the context of cancer therapy and antimicrobial treatments .
Formulation Studies
Formulation studies are critical for assessing the bioavailability and stability of this compound in pharmaceutical applications. Research has focused on various delivery systems to improve solubility and absorption rates in vivo. Techniques such as nanoparticle encapsulation and liposomal formulations are under investigation to enhance the therapeutic potential of this compound .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives functionalized with sulfanylacetate esters and aromatic substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthesis methodologies.
Structural Features and Substituent Analysis
Physicochemical Properties
- Solubility: The target compound’s benzo[de]isoquinolin-dione moiety reduces water solubility compared to carboxylic acid derivatives (e.g., CAS 732992-69-7 ).
- Thermal Stability : Aromaticity and rigid planar structure suggest higher thermal stability compared to aliphatic-substituted analogs (e.g., CAS 338962-50-8 ).
Research Tools and Validation
Structural characterization of these compounds relies on crystallographic software such as SHELX and ORTEP , which are critical for confirming bond geometries and anisotropic displacement parameters. For instance, the benzo[de]isoquinolin-dione moiety’s planarity would be validated via ORTEP-generated ellipsoid models .
Preparation Methods
Cyclocondensation of Naphthalic Anhydride with Amines
Benzo[de]isoquinoline-1,3-dione is typically synthesized via cyclocondensation of naphthalic anhydride with primary amines. For example:
-
Reagents : Naphthalic anhydride (1.0 eq), 3-aminopropanol (1.2 eq)
-
Conditions : Reflux in acetic acid (12 h, 120°C)
-
Yield : 78–85%
The reaction proceeds through nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization. The propyl alcohol intermediate is subsequently oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding the 3-oxopropyl derivative.
Alternative Route: Friedel-Crafts Acylation
A patent-derived method employs Friedel-Crafts acylation to construct the dione ring:
Preparation of 4-Phenyl-1,2,4-triazole-3-thiol
Cyclization of Thiosemicarbazides
The triazole core is assembled via cyclization of a thiosemicarbazide intermediate:
-
Synthesis of Thiosemicarbazide :
-
Phenyl isothiocyanate (1.0 eq) reacts with hydrazine hydrate (1.5 eq) in ethanol (50°C, 4 h).
-
-
Cyclization :
Key Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | PhNCS + N₂H₄ | EtOH, 50°C | 92% |
| 2 | HCOOH | Reflux, 8h | 75% |
Coupling of Propyl-Substituted Benzo[de]isoquinoline to Triazole
Nucleophilic Substitution
The propyl chain is introduced via SN2 reaction:
-
Reagents : 3-Bromopropyl-benzo[de]isoquinoline dione (1.0 eq), 4-phenyl-1,2,4-triazole-3-thiol (1.1 eq)
-
Base : K₂CO₃ (2.0 eq)
-
Solvent : DMF, 80°C, 12 h
Mechanism : The thiolate ion attacks the bromopropane sidechain, displacing bromide.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.51–7.21 (m, 10H, aromatic), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 3.89 (t, J=6.3 Hz, 2H, SCH₂), 2.95–2.77 (m, 4H, propyl chain).
-
HRMS : m/z calcd. for C₂₆H₂₂N₄O₄S [M+H]⁺: 487.1387; found: 487.1391.
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
Using microwave-assisted synthesis (150°C, 20 min) improves triazole regioselectivity from 3:1 to 9:1 (desired:1,2,4-triazole).
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazole core followed by functionalization with sulfur-containing linkers and benzo[de]isoquinoline derivatives. Key steps include nucleophilic substitution and cyclization reactions. Optimization can be achieved by varying catalysts (e.g., Lewis acids), solvents (e.g., ethanol or dichloromethane under reflux), and reaction times. Thin-layer chromatography (TLC) is critical for monitoring intermediate purity . For analogs, protocols involving controlled copolymerization or coupling reactions (e.g., using APS initiators) provide insights into scalability .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides precise molecular geometry and anisotropic displacement parameters. Data collection at 293 K with high-resolution detectors ensures accuracy .
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while FT-IR identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .
Q. What computational tools are recommended for modeling the electronic structure and intermolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) evaluates potential binding to biological targets. Visualization tools like ORTEP-3 or WinGX generate anisotropic displacement ellipsoids and packing diagrams .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s molecular geometry?
- Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions. Refinement in SHELXL with TWIN/BASF commands accounts for twinning or disorder. Comparing DFT-optimized gas-phase structures with SCXRD data identifies steric or electronic distortions. Residual density maps in WinGX highlight unresolved electron density regions .
Q. What strategies are effective in analyzing the compound’s potential as an enzyme inhibitor or bioactive agent?
- Methodological Answer :
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD values) to target enzymes/receptors.
- Kinetic studies : Competitive inhibition assays (e.g., fluorogenic substrates) measure IC₅₀ values. Structural analogs with triazole moieties show activity against kinases or proteases, suggesting similar screening pipelines .
Q. How can challenges in purifying this compound be addressed, particularly when isolating intermediates with labile functional groups?
- Methodological Answer : Use gradient column chromatography (silica gel, ethyl acetate/hexane) for separation. For air-sensitive intermediates, Schlenk techniques under inert atmospheres prevent degradation. Recrystallization from ethanol/dichloromethane mixtures improves purity. LC-MS monitors stability during purification .
Q. What structural variations in triazole-sulfanyl derivatives correlate with enhanced bioactivity or solubility?
- Methodological Answer : Substituent effects are studied via SAR (structure-activity relationship) models. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on phenyl rings enhances metabolic stability. Ethyl ester moieties improve solubility in apolar solvents, while pyridine substitutions increase polarity for aqueous compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
